Product packaging for Diethyl bis(hydroxymethyl)malonate(Cat. No.:CAS No. 20605-01-0)

Diethyl bis(hydroxymethyl)malonate

Cat. No.: B146577
CAS No.: 20605-01-0
M. Wt: 220.22 g/mol
InChI Key: WIOHBOKEUIHYIC-UHFFFAOYSA-N
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Description

Significance and Research Context of Diethyl bis(hydroxymethyl)malonate as a Synthetic Intermediate

This compound is a valuable and versatile building block in the field of organic synthesis. rsc.org Its structure, featuring two hydroxyl groups and two ethyl ester functionalities attached to a central quaternary carbon, allows for a wide range of chemical transformations. This makes it a key intermediate in the synthesis of more complex molecules. sciencemadness.org

The primary significance of this compound lies in its utility as a precursor to various substituted malonic esters, acrylic esters, and isobutyric esters. orgsyn.org The presence of the two primary alcohol groups provides handles for further functionalization or for the construction of cyclic structures, such as 1,3-dioxanes. sigmaaldrich.com It serves as a versatile reagent for introducing ester and hydroxymethyl moieties into different molecular frameworks. rsc.org Consequently, it finds application as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Historical Perspectives on the Academic Study of this compound

The academic study of this compound is well-established, with a key preparative method being documented in the peer-reviewed publication, Organic Syntheses. The procedure, submitted by Paul Block, Jr., details the reaction of diethyl malonate with formaldehyde (B43269). orgsyn.org This publication remains a significant reference for the laboratory-scale preparation of the compound and notes that, at the time of its publication, it was the only reported method for synthesizing this compound. orgsyn.org The work checked by Melvin S. Newman and Reinhardt Stein provided a reliable and accessible route to this intermediate, facilitating its use in further chemical research. orgsyn.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O6 B146577 Diethyl bis(hydroxymethyl)malonate CAS No. 20605-01-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2,2-bis(hydroxymethyl)propanedioate
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InChI

InChI=1S/C9H16O6/c1-3-14-7(12)9(5-10,6-11)8(13)15-4-2/h10-11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOHBOKEUIHYIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CO)(CO)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10885143
Record name Propanedioic acid, 2,2-bis(hydroxymethyl)-, 1,3-diethyl ester
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Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20605-01-0
Record name Propanedioic acid, 2,2-bis(hydroxymethyl)-, 1,3-diethyl ester
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Record name Propanedioic acid, 2,2-bis(hydroxymethyl)-, 1,3-diethyl ester
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Record name Propanedioic acid, 2,2-bis(hydroxymethyl)-, 1,3-diethyl ester
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Record name Diethyl bis(hydroxymethyl)malonate
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Synthetic Methodologies for Diethyl Bis Hydroxymethyl Malonate

Condensation Reactions in Diethyl bis(hydroxymethyl)malonate Synthesis

The primary and most well-documented method for synthesizing this compound involves the condensation reaction between diethyl malonate and formaldehyde (B43269). This reaction is a cornerstone in the formation of this diol, leveraging the reactivity of the active methylene (B1212753) group in diethyl malonate. The synthesis is typically facilitated by a catalyst, which can be either basic or acidic in nature, influencing the reaction conditions and outcomes.

Base-Catalyzed Condensation Approaches

Base-catalyzed condensation is a widely employed strategy for the synthesis of this compound. The base facilitates the deprotonation of the active methylene group in diethyl malonate, forming a carbanion that subsequently attacks the electrophilic carbonyl carbon of formaldehyde. This process occurs twice to yield the bis(hydroxymethyl) derivative. The choice of reaction medium, whether aqueous or anhydrous, along with the specific base used, plays a crucial role in the efficiency and success of the synthesis.

Aqueous Reaction Media with Bicarbonate Catalysis

A common and effective method for the preparation of this compound involves the use of an aqueous medium with potassium bicarbonate as the catalyst. orgsyn.org In a typical procedure, an aqueous solution of formaldehyde is combined with potassium bicarbonate. orgsyn.org Diethyl malonate is then added dropwise to this mixture while maintaining a controlled temperature, usually between 25-30°C. orgsyn.org The reaction is generally stirred for a period to ensure completion. orgsyn.org

The reaction proceeds with a 2:1 molar ratio of formaldehyde to diethyl malonate. orgsyn.org After the reaction, the product is typically extracted from the aqueous mixture using a solvent like ether. orgsyn.org The organic extract is then dried and the solvent is removed to yield the crude product, which can be further purified by crystallization. orgsyn.org This method has been reported to produce yields in the range of 72-75%. orgsyn.org

Table 1: Reaction Parameters for Aqueous Bicarbonate Catalysis orgsyn.org
ParameterValue
CatalystPotassium Bicarbonate
Reactant 1Diethyl malonate
Reactant 2Formaldehyde (aqueous solution)
Molar Ratio (Formaldehyde:Diethyl malonate)2:1
Reaction Temperature25-30°C
Yield72-75%
Anhydrous Reaction Media with Basic Catalysts (e.g., Sodium Ethylate, Calcium Hydroxide)

The synthesis of this compound can also be conducted under anhydrous conditions using various basic catalysts. While specific details for the use of sodium ethylate in this particular synthesis are not extensively documented in the provided results, its use in related malonic ester alkylations highlights the importance of strictly anhydrous conditions to prevent side reactions. orgsyn.org

Calcium hydroxide (B78521) is another base that can be employed for this transformation. google.com The reaction involves the addition of two hydroxymethyl groups from a formaldehyde source to the active carbon of a dialkyl malonate. google.com This process is catalyzed by a base, with calcium hydroxide being a suitable option. google.com The reaction temperature is a critical parameter and is typically maintained between 30-40°C to control the exothermic nature of the reaction and minimize the formation of byproducts. google.com

Acid-Catalyzed Condensation Approaches

While base catalysis is more common, acid-catalyzed conditions can also be utilized for the condensation of diethyl malonate and formaldehyde. However, detailed procedures and yield specifics for the direct synthesis of this compound via this method are not extensively described in the provided search results. It is known that mineral acids can react with this compound, suggesting that the reaction conditions must be carefully controlled to favor the formation of the desired product. acs.org In related reactions, such as the Fischer esterification to produce diethyl malonate itself, strong acids like sulfuric acid are used as catalysts. youtube.com It is plausible that a similar principle could be applied, though the propensity for side reactions under acidic conditions would need to be carefully managed.

Knoevenagel Condensation and this compound Formation

The formation of this compound is a classic example of a reaction that falls under the umbrella of the Knoevenagel condensation. thermofisher.comorganicreactions.org This reaction, named after Emil Knoevenagel, broadly describes the condensation of an active methylene compound with an aldehyde or ketone in the presence of a basic catalyst. thermofisher.comorganicreactions.org

In 1894, Knoevenagel's initial work involved the condensation of diethyl malonate with formaldehyde using diethylamine (B46881) as a catalyst, which resulted in the formation of a bis-adduct, namely this compound. thermofisher.comorganicreactions.org The reaction is characterized by the nucleophilic addition of the deprotonated active methylene compound to the carbonyl group, followed by protonation to form the final product. wikipedia.org

The choice of catalyst is crucial in the Knoevenagel condensation. Weak bases are generally preferred to avoid self-condensation of the aldehyde. wikipedia.org A variety of bases have been used, including primary and secondary amines like diethylamine and piperidine, as well as inorganic bases. thermofisher.comorganicreactions.org The reaction can be influenced by the solvent and temperature, with the removal of water, a byproduct of the condensation, sometimes being employed to drive the reaction to completion. thermofisher.com

Table 2: Key Aspects of Knoevenagel Condensation for this compound Formation thermofisher.comorganicreactions.orgwikipedia.org
AspectDescription
Reaction TypeNucleophilic addition followed by condensation
Active Methylene CompoundDiethyl malonate
Carbonyl CompoundFormaldehyde
Catalyst TypeWeak base (e.g., diethylamine, piperidine)
Initial ProductBis-adduct (this compound)

Optimization of this compound Synthesis for Scalability and Purity

The synthesis of this compound, a key intermediate for various chemical preparations, has been a subject of optimization to enhance its scalability for industrial production and to ensure high purity of the final product. orgsyn.orgchemicalbook.com The primary and most established method involves the reaction of diethyl malonate with formaldehyde. orgsyn.org

The foundational synthesis involves a base-catalyzed aldol (B89426) condensation reaction. Diethyl malonate is treated with an aqueous solution of formaldehyde in the presence of a mild base, such as potassium bicarbonate. orgsyn.org The reaction is typically conducted at a controlled temperature to manage its exothermic nature.

Research Findings on Synthesis Optimization

Detailed research has focused on refining the reaction conditions to maximize yield and purity while allowing for large-scale production. The most cited laboratory-scale preparation provides a solid baseline, yielding a good quantity of high-purity product. orgsyn.org

Key Reaction Parameters:

A typical laboratory procedure involves the dropwise addition of diethyl malonate to a mixture of formaldehyde and potassium bicarbonate. orgsyn.org Maintaining the reaction temperature between 25-30°C is crucial during the addition. orgsyn.org After the initial reaction, the mixture is processed to isolate the product. This involves salting out the product with a saturated ammonium (B1175870) sulfate (B86663) solution, followed by extraction and subsequent purification. orgsyn.org

For purification, the crude product, which can be an oil or a crystalline solid, is often subjected to crystallization. orgsyn.org Isopropyl ether is a common solvent for this purpose, yielding colorless crystals with a melting point of 50–52°C after recrystallization. orgsyn.org

Scalability Insights:

The established laboratory method has been successfully scaled up. One report details an 8.0-mole scale synthesis based on this procedure. A significant finding for scalability is that after the initial workup and concentration, the crude, oily this compound was obtained in a high yield of 94–96%. This crude product solidified upon standing and was deemed suitable for subsequent reactions without the need for further purification, which is a major advantage in large-scale industrial processes as it eliminates a time-consuming and costly step.

The table below summarizes the conditions and outcomes of both standard and scaled-up syntheses.

Interactive Data Table: Synthesis Parameters for this compound

ParameterStandard Laboratory Scale orgsyn.orgScaled-up Synthesis
Reactants Diethyl malonate, FormaldehydeDiethyl malonate, Formaldehyde
Catalyst Potassium bicarbonatePotassium bicarbonate
Scale 1.0 mole (diethyl malonate)8.0 mole
Temperature 25–30°CNot specified, but based on the same method
Purification Crystallization from isopropyl etherUsed crude after ether removal
Yield 72–75% (after crystallization)94–96% (crude)
Purity m.p. 48–50°C (initial), 50-52°C (recrystallized)Suitable for use without further purification

Purity Considerations:

The purity of this compound is critical for its use in subsequent manufacturing processes, such as the synthesis of pharmaceuticals and agrochemicals. grglifesciences.in While the crude product from scaled-up synthesis is often sufficient, higher purity is achievable and offered by commercial suppliers. grglifesciences.in Purity levels for commercially available this compound are typically high, often ranging from 95% to over 99%. grglifesciences.intcichemicals.comfujifilm.com

The purification method of choice is crystallization, which effectively removes unreacted starting materials and by-products. orgsyn.org The recovery from recrystallization is high, at around 85%. orgsyn.org

Interactive Data Table: Commercial Purity of this compound

Supplier/SourceReported PurityMelting Point (°C)
Sigma-Aldrich sigmaaldrich.com97%49-51
TCI Chemicals tcichemicals.com>95.0%48.0-52.0
FUJIFILM Wako fujifilm.com98.0+%Not Specified
GRG Life Sciences grglifesciences.in99%Not Specified
Organic Syntheses orgsyn.orgNot Specified50-52 (recrystallized)

Reaction Mechanisms and Chemical Transformations of Diethyl Bis Hydroxymethyl Malonate

Mechanistic Investigations of Reactions Involving the Hydroxymethyl Functionality

The hydroxymethyl groups are primary alcohols and thus exhibit characteristic reactivity. Mechanistic investigations have explored their behavior in various reactions, including aminomethylation and the influence of intramolecular interactions on their reactivity.

When diethyl bis(hydroxymethyl)malonate reacts with formaldehyde (B43269) and methylamine (B109427), the hydroxymethyl groups are involved in a Mannich-type reaction. pw.edu.pl The reaction proceeds through the formation of an Eschenmoser's salt-like intermediate from formaldehyde and methylamine, which then reacts with the enolizable diethyl malonate derivative. Depending on the stoichiometry of the reactants, this can lead to the formation of diethyl 2,2-di(N-methylaminomethyl)malonate. Further reaction can lead to the formation of the corresponding methylamide and di(methylamide) derivatives. pw.edu.pl

Intramolecular hydrogen bonding can also play a significant role in the reactivity of derivatives of this compound. For instance, in diethyl 2-[(2-hydroxyanilino)methylidene]malonate, a derivative where one hydroxymethyl group has been transformed, intramolecular hydrogen bonding is observed. nih.gov This type of interaction can influence the conformation and reactivity of the molecule by affecting the electron density and accessibility of the reactive sites. nih.gov

Thermolytic Pathways of this compound and Derivative Formation

While specific studies on the thermolytic pathways of this compound are not extensively documented in the reviewed literature, general principles of thermal decomposition of similar esters can be applied. Pyrolysis of esters typically proceeds through mechanisms such as cis-elimination (for esters with a β-hydrogen), decarboxylation, or other fragmentation pathways depending on the structure and conditions.

For this compound, potential thermolytic pathways could involve:

Decomposition to form acrylates: Elimination of water and subsequent decarboxylation could lead to the formation of acrylate (B77674) derivatives.

Retro-aldol reaction: Reversal of the initial synthesis reaction could yield diethyl malonate and formaldehyde.

Decarboxylation: Loss of one or both carboxyl groups as carbon dioxide.

The analysis of thermal decomposition products can be effectively carried out using techniques like Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS), which allows for the separation and identification of volatile products formed at high temperatures. researchgate.netmdpi.comnih.gov

Acid-Mediated Transformations of this compound

The presence of both hydroxyl and ester functionalities makes this compound susceptible to various acid-catalyzed transformations. These reactions often involve protonation of the hydroxyl or carbonyl groups, leading to subsequent elimination, rearrangement, or substitution reactions.

Formation of Alpha-(hydroxymethyl)acrylic Acid as an Intermediate

Under the action of mineral acids, this compound can undergo a transformation where α-(hydroxymethyl)acrylic acid is formed as the first isolable product. researchgate.net The reaction likely proceeds through the protonation of one of the hydroxymethyl groups, followed by the elimination of a water molecule to form a carbocation. A subsequent rearrangement and elimination of the second hydroxymethyl group as formaldehyde can lead to the formation of the α,β-unsaturated acid.

Halogen Acid Reactions and Allylic Hydroxyl Displacement (e.g., with HBr, HI)

When the mineral acid used is a halogen acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), the reaction can proceed further. The initially formed α-(hydroxymethyl)acrylic acid possesses an allylic hydroxyl group which is susceptible to displacement by the halide ion. researchgate.net

The mechanism involves the protonation of the allylic hydroxyl group, forming a good leaving group (water). The halide anion then attacks the allylic position, leading to the formation of an α-(halomethyl)acrylic acid. This intermediate can then undergo further reactions, such as the addition of the hydrogen halide across the double bond. researchgate.net The reaction of this compound with reagents like phosphorus tribromide (PBr₃) can also be used to synthesize the corresponding brominated compounds, such as ethyl α-(bromomethyl)acrylate. orgsyn.org

Nucleophilic and Electrophilic Reactivity Studies of this compound

The reactivity of this compound is characterized by its ability to act as both a nucleophile and an electrophile, depending on the reaction conditions and the nature of the reacting species.

The hydroxyl groups of this compound can act as nucleophiles, for example, in reactions with electrophiles like acyl chlorides or anhydrides to form esters. Conversely, the carbon atom of the hydroxymethyl group can be an electrophilic center after protonation of the hydroxyl group, making it susceptible to attack by nucleophiles.

The central carbon atom, being attached to two electron-withdrawing ester groups, makes the hydrogens of the parent diethyl malonate acidic and allows for the formation of a nucleophilic enolate. pearson.com While this compound itself does not have these acidic protons, its derivatives can exhibit similar reactivity. For example, diazidated derivatives of diethyl malonate have been shown to react with nucleophiles like lithiated alcohols, where the azide (B81097) acts as a leaving group. nih.gov

Radical Reactions Involving this compound and its Derivatives

Information on radical reactions specifically involving this compound is limited. However, studies on diethyl malonate provide insights into the potential radical reactivity of its derivatives. Diethyl malonate itself can undergo free-radical halogenation. pearson.com

Applications of Diethyl Bis Hydroxymethyl Malonate in Organic Synthesis

Role as a Versatile C3 Building Block in Complex Molecule Synthesis

Diethyl bis(hydroxymethyl)malonate serves as a versatile C3 building block, providing a foundational three-carbon unit that can be chemically modified to construct a variety of more complex molecules. orgsyn.orgfiveable.me The presence of two ester functionalities and two primary alcohol groups offers multiple reaction sites. This multifunctionality allows chemists to introduce a range of substituents and build intricate carbon skeletons.

The utility of malonic esters in general for synthesizing complex molecules is well-established, as they are precursors to a wide array of compounds, including substituted acetic acids and barbiturates. wikipedia.orgpatsnap.comwikipedia.org this compound, as a substituted malonate, extends this versatility. For instance, it is a key intermediate in the synthesis of substituted malonic esters and various acrylic esters, which are themselves important in the production of pharmaceuticals and fine chemicals. orgsyn.orgpatsnap.com The strategic manipulation of its functional groups enables the extension of carbon chains and the introduction of diverse chemical properties into the final products. patsnap.com

Synthesis of Malonic Acid Derivatives

A primary application of this compound is in the synthesis of other malonic acid derivatives, which are themselves important intermediates in organic chemistry. orgsyn.org

This compound is a direct precursor for preparing various substituted malonic esters. orgsyn.org The core reaction involves the modification or replacement of the hydroxymethyl groups. The malonic ester synthesis is a classical method for preparing mono- and di-alkylated acetic acids, and variations of this synthesis can be applied to derivatives like this compound. uobabylon.edu.iq The general principle of the malonic ester synthesis involves the deprotonation of the α-carbon followed by nucleophilic substitution, although with this compound, the reactivity of the hydroxyl groups is often exploited. wikipedia.orgyoutube.com

The synthesis of substituted diethyl malonates can be achieved through various methods, including radical and nucleophilic substitution reactions. researchgate.net For example, diethyl malonate can be alkylated to introduce various substituents at the α-carbon, forming new carbon-carbon bonds and leading to more complex structures. fiveable.me

Table 1: Examples of Substituted Malonic Esters Synthesized from Diethyl Malonate Derivatives

Starting Material Reagents Product Application/Significance
Diethyl malonate Aldehydes, Piperidine, Acetic Acid Substituted diethyl 2-methylenemalonates Intermediates for α-amino esters beilstein-journals.org
Diethyl malonate Alkyl halide, Strong base (e.g., sodium ethoxide) Mono- or di-alkylated diethyl malonate Precursors to substituted acetic acids wikipedia.org

A significant application of this compound is the production of methylene (B1212753) malonate monomers. google.comgoogle.com These monomers are valuable in the formulation of industrial and medical products. google.com The process involves the thermolysis (cracking) of the this compound intermediate. google.com

The synthesis typically proceeds in two main stages. First, diethyl malonate reacts with a formaldehyde (B43269) source, such as formalin, in the presence of a basic catalyst to yield this compound. google.com In the second stage, this intermediate undergoes thermolysis, often in the presence of a catalyst like a zeolite, to produce the desired methylene malonate monomer. google.com This method can be adapted for continuous operation, making it suitable for industrial-scale production. google.com

Table 2: Synthesis of Methylene Malonate Monomers

Step Reactants Catalyst Product
1 Diethyl malonate, Formaldehyde Basic catalyst (e.g., calcium hydroxide) This compound

Synthesis of Acrylic Acid Derivatives

This compound is a key starting material for the synthesis of various α-substituted acrylic acid derivatives. orgsyn.org These derivatives are important building blocks in organic synthesis.

One of the notable applications of this compound is in the synthesis of alpha-(bromomethyl)acrylic acid and its corresponding esters. acs.org The reaction of this compound with concentrated hydrobromic acid leads to the formation of α-(bromomethyl)acrylic acid. acs.orgacs.org Under these conditions, the reaction proceeds through the initial formation of α-(hydroxymethyl)acrylic acid, which is then converted to the bromo-substituted derivative. acs.org

The synthesis of ethyl α-(bromomethyl)acrylate can also be achieved from the reaction of this compound with hydrobromic acid, where the allylic hydroxyl group is displaced by bromine. acs.org

Table 3: Synthesis of Alpha-(Bromomethyl)acrylic Acid and its Esters

Starting Material Reagent Product
This compound Concentrated Hydrobromic Acid α-(Bromomethyl)acrylic Acid acs.org

Beyond bromo-derivatives, this compound serves as a precursor for other α-substituted acrylic esters. orgsyn.org The action of mineral acids on this compound can lead to the formation of α-(hydroxymethyl)acrylic acid as an isolable intermediate. acs.org This intermediate can then be further modified.

The synthesis of α-substituted acrylate (B77674) esters is a significant area of research, with various methods being developed to introduce a wide range of functional groups at the alpha position. nih.gov While some methods start from other precursors like 5-monosubstituted Meldrum's acids, the transformations involving this compound provide a direct route from a readily available starting material. orgsyn.orgnih.gov For example, the reaction with other mineral acids can introduce different functionalities. With hydrochloric acid, there is a tendency to form ethyl a-(hydroxymethyl)acrylate with little displacement of the hydroxyl group. acs.org

Synthesis of Isobutyric Esters

This compound is a valuable precursor for the synthesis of substituted isobutyric esters. orgsyn.org The synthetic utility of this compound in this context stems from its ability to undergo a series of transformations that ultimately lead to the formation of the isobutyrate skeleton. The process typically involves the initial preparation of this compound itself, followed by subsequent reactions to achieve the desired isobutyric ester derivatives.

A common method for preparing this compound involves the reaction of diethyl malonate with formaldehyde in the presence of a base, such as potassium bicarbonate. orgsyn.org This reaction introduces the two hydroxymethyl groups to the central carbon of the malonate. Once formed, this compound can be subjected to further reactions. For instance, it can be used to create more complex substituted malonic esters, which can then be converted to isobutyric esters. orgsyn.org The synthesis of diisobutyl dimethyl malonate, a related compound, has been achieved through a two-step substitution reaction of dimethyl malonate with a halogenated isobutane. google.com This highlights the general strategy of using malonic ester derivatives to build up more complex molecular frameworks.

Cyclization Reactions and Heterocycle Synthesis

The presence of multiple functional groups in this compound makes it an excellent substrate for various cyclization reactions, leading to the formation of diverse heterocyclic and carbocyclic systems.

This compound can be utilized in the synthesis of 1,3-dioxane (B1201747) derivatives. These six-membered heterocyclic rings are formed through the reaction of the diol functionality of this compound with aldehydes or ketones, or their corresponding acetals. This type of reaction, known as a cyclocondensation, is a fundamental method for constructing heterocyclic systems. nih.gov The reaction typically proceeds under acidic conditions, which facilitates the formation of the cyclic acetal (B89532) or ketal. The resulting 5,5-bis(ethoxycarbonyl)-1,3-dioxane derivatives are valuable intermediates for further synthetic transformations.

In the field of phosphorus-nitrogen chemistry, this compound and similar diols are instrumental in the synthesis of spirocyclic phosphazene derivatives. nih.govnih.gov Spiro compounds feature two rings connected by a single common atom. In this context, the diol reacts with a cyclophosphazene precursor, such as hexachlorocyclotriphosphazene (N₃P₃Cl₆), where the two hydroxyl groups of the diol replace two chlorine atoms on the same phosphorus atom of the phosphazene ring. nih.gov This creates a spirocyclic system where the phosphorus atom is the spiro-center. These reactions can lead to the formation of both mono- and di-spiro derivatives, depending on the stoichiometry and reaction conditions. nih.gov The resulting spirocyclic phosphazenes are of interest for their unique structural properties and potential applications in materials science and as biologically active compounds. nih.govnih.gov

This compound serves as a precursor for the synthesis of 1,1-bis(hydroxymethyl)cyclopropane (B119854). This cyclopropane (B1198618) derivative is a key intermediate in the synthesis of the asthma medication, montelukast (B128269) sodium. psu.edugoogle.com One synthetic route to 1,1-bis(hydroxymethyl)cyclopropane involves the initial conversion of diethyl malonate to diethyl 1,1-cyclopropanedicarboxylate. psu.edu This is typically achieved by reacting diethyl malonate with 1,2-dihaloethane in the presence of a base. The resulting cyclopropane dicarboxylate is then reduced, for example with lithium aluminum hydride or through catalytic hydrogenation, to yield 1,1-bis(hydroxymethyl)cyclopropane. psu.edugoogle.com

Applications in Natural Product Synthesis

The structural features of this compound make it a useful building block in the total synthesis of natural products.

This compound is a key starting material in one of the synthetic routes to asparagusic acid. researchgate.net Asparagusic acid is a sulfur-containing compound found in asparagus and is responsible for the characteristic odor in the urine of some individuals after consuming the vegetable. The synthesis involves converting the two hydroxymethyl groups of this compound into a more suitable leaving group, such as a tosylate. This is followed by reaction with a sulfur nucleophile, like sodium disulfide, which leads to the formation of the 1,2-dithiolane (B1197483) ring. Subsequent hydrolysis of the ester groups and decarboxylation affords asparagusic acid. researchgate.net

Role in Alpha-Methylene-Gamma-Lactone Synthesis

This compound serves as a crucial precursor in the synthesis of α-methylene-γ-lactones, a class of compounds with significant biological activity. The synthetic strategy hinges on the transformation of the bis(hydroxymethyl) group into the key α-methylene exocyclic double bond of the lactone ring. While a direct one-pot conversion is not typical, a rational multi-step pathway has been established.

Synthesis of this compound

The journey towards α-methylene-γ-lactones begins with the synthesis of this compound itself. This is achieved through a base-catalyzed reaction between diethyl malonate and two equivalents of formaldehyde. orgsyn.org

ReactantsCatalystTemperature
Diethyl malonate, FormaldehydePotassium bicarbonate25-30 °C

This reaction is a well-established procedure in organic synthesis. orgsyn.org

Generation of the Methylene Intermediate

The pivotal step in the synthesis of α-methylene-γ-lactones from this compound is the generation of an electrophilic methylene-containing intermediate. This is typically achieved through the dehydration of this compound under acidic conditions or via thermolysis. acs.orggoogle.com The reaction with a mineral acid, for instance, can lead to the formation of diethyl α-(hydroxymethyl)acrylate, which is a key building block for the subsequent steps. acs.org

A patent describes a method to produce methylene malonate monomers by the thermolysis of a dialkyl bis(hydroxymethyl)malonate intermediate in the presence of a catalyst, such as a zeolite. google.com This process effectively "cracks" the intermediate to yield the desired methylene malonate. google.com

Formation of the Lactone Ring

Once the electrophilic methylene intermediate is formed, it can react with a variety of nucleophiles to construct the carbon skeleton of the γ-lactone. A common strategy involves the reaction with enolates derived from aldehydes or ketones. The subsequent intramolecular cyclization (lactonization) of the resulting adduct, often promoted by acid or heat, leads to the formation of the α-methylene-γ-lactone ring.

While the direct use of this compound in this step is not explicitly detailed in a single procedure, the synthesis of γ-lactones from the parent compound, diethyl malonate, and epoxides provides a well-documented analogous pathway. chegg.combrainly.comchegg.com In this method, the enolate of diethyl malonate opens the epoxide ring, and subsequent hydrolysis, decarboxylation, and lactonization yield the γ-lactone. chegg.combrainly.com This highlights a general principle that can be adapted to the more functionalized methylene intermediate derived from this compound.

StepTransformationReagents/Conditions
1 Synthesis of this compoundDiethyl malonate, Formaldehyde, Base
2 Formation of Methylene IntermediateAcid-catalyzed dehydration or Thermolysis
3 Carbon-Carbon Bond FormationReaction with a nucleophile (e.g., enolate)
4 LactonizationIntramolecular cyclization

This synthetic route underscores the utility of this compound as a stable, crystalline solid that serves as a convenient precursor to the otherwise volatile and reactive methylene malonate intermediates required for the synthesis of complex molecules like α-methylene-γ-lactones.

Advanced Spectroscopic and Structural Characterization of Diethyl Bis Hydroxymethyl Malonate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone for the structural analysis of Diethyl bis(hydroxymethyl)malonate and its derivatives, offering precise information about the hydrogen, carbon, and, where applicable, phosphorus atomic environments.

¹H NMR Analysis

While detailed ¹H NMR spectral data for the parent this compound is not extensively documented in readily available literature, its derivatives have been thoroughly characterized. The analysis of these derivatives provides a clear indication of the structural transformations the parent molecule undergoes.

One significant class of derivatives is formed through the reaction of this compound with cyclophosphazenes, leading to spiro compounds. A key study detailed the reaction with hexachlorocyclotriphosphazatriene (N₃P₃Cl₆), yielding mono-, bis-, and tris-spiro derivatives. epdf.pub The ¹H NMR spectra of these compounds provide definitive evidence of their formation and structure.

Another example is the synthesis of a dispiro-orthoester, specifically diethyl 11-oxo-1,5,7-trioxadispiro[5.1.5.2]pentadeca-9,12-diene-3,3-dicarboxylate, from this compound. Its ¹H NMR spectrum was reported, confirming the successful synthesis of this complex structure.

¹H NMR Data for a Dispiro-orthoester Derivative of this compound

Compound Description ¹H NMR Chemical Shifts (δ ppm)

¹³C NMR Analysis

Similar to ¹H NMR, the ¹³C NMR data for this compound itself is sparse in the surveyed literature. However, its utility as a precursor is highlighted by the detailed ¹³C NMR characterization of its derivatives. The carbon signals provide crucial information on the carbon framework, including the quaternary spiro-carbon and the carbonyl groups.

The spiro derivatives formed with hexachlorocyclotriphosphazatriene have been analyzed using ¹³C NMR, which, in conjunction with other NMR data, confirms the spirocyclic attachment at the phosphorus atoms. epdf.pub These studies compare the spectral data with derivatives of similar diols like propane-1,3-diol, underscoring the unique spectral signature of the this compound moiety. Additionally, research into energetic thermoplastic elastomers has utilized ¹³C NMR to characterize polymers synthesized using this compound as a chain extender. mdpi-res.com

³¹P NMR Analysis (for derived compounds)

For derivatives containing phosphorus, ³¹P NMR spectroscopy is an indispensable tool. The reaction of this compound with hexachlorocyclotriphosphazatriene to form spiro compounds is a prime example where ³¹P NMR is critical. epdf.pub The chemical shifts and coupling patterns in the ³¹P NMR spectra allow for unambiguous differentiation between the phosphorus atoms in the phosphazene ring, identifying those that have undergone substitution (P(spiro)) and those that remain unreacted (PCl₂). The comparison of these spectra with those of derivatives from other diols helps in understanding the influence of the malonate's structure on the final product. epdf.pub

In other research, ³¹P NMR was used to characterize a thymidine (B127349) monophosphate derivative, demonstrating the technique's applicability in complex biomolecule analogues originating from malonate structures.

Representative ³¹P NMR Data for Spiro-Phosphazene Derivatives

Derivative Type Phosphorus Environment Typical Chemical Shift Range (δ ppm)
Mono-spiro P(spiro) Not explicitly stated in abstract
Mono-spiro PCl₂ Not explicitly stated in abstract
Bis-spiro P(spiro) Not explicitly stated in abstract
Bis-spiro PCl₂ Not explicitly stated in abstract
Tris-spiro P(spiro) Not explicitly stated in abstract

Note: While the study confirms the use of ³¹P NMR for characterization, specific chemical shift values were not available in the abstracts reviewed. epdf.pub

Multi-dimensional NMR Techniques (e.g., NOESY)

Specific Nuclear Overhauser Effect Spectroscopy (NOESY) studies on this compound were not found in the surveyed literature. However, other multi-dimensional NMR techniques have been crucial in elucidating the intricate structures of its derivatives. For instance, Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) data were reported for a 5-methylene-6-hydro-2′-deoxyuridine derivative, providing vital information on proton-proton and proton-carbon correlations, respectively.

Furthermore, ligand-based NMR methods like Saturation Transfer Difference (STD) have been employed to study the binding interactions of complex derivatives with proteins, confirming their biological relevance.

Infrared (IR) Spectroscopy Investigations

Infrared (IR) spectroscopy is used to identify the key functional groups present in this compound and its derivatives. For the parent compound, the spectrum is characterized by strong absorptions corresponding to the hydroxyl (O-H) groups, the ester carbonyl (C=O) groups, and the carbon-oxygen (C-O) single bonds.

While a detailed list of peak wavenumbers from a definitive source like the NIST database was not accessible through the performed searches, the expected regions for these functional groups are well-established. IR spectroscopy is also routinely used to monitor the synthesis of derivatives, for example, to confirm the consumption of the hydroxyl groups during polymerization or cyclization reactions. mdpi-res.com Studies on derivatives, such as isoxazolidin-5-ones, report specific IR absorption bands for the carbonyl groups (e.g., 1730 cm⁻¹) which are indicative of the newly formed ring structures.

Expected IR Absorption Regions for this compound

Functional Group Bond Characteristic Absorption Range (cm⁻¹)
Hydroxyl O-H stretch ~3500-3200 (broad)
Ester Carbonyl C=O stretch ~1750-1735
Ether/Ester C-O stretch ~1300-1000

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) provides essential information on the molecular weight and fragmentation pattern of a compound, which is vital for confirming its identity and structure. The NIST Chemistry WebBook lists the availability of an electron ionization (EI) mass spectrum for this compound, though specific fragmentation data was not retrieved in the search.

MS analysis is extensively applied to the derivatives of this compound. For example, in the development of a glycosensor, mass spectrometry was used alongside NMR to characterize the tosylated intermediate of this compound. acs.org In another study, high-resolution mass spectrometry (HRMS) was used to confirm the exact mass of complex heterocyclic derivatives prepared from the subject compound, providing unequivocal proof of their elemental composition.

X-ray Crystallography for Molecular Structure Elucidation

A thorough search of scientific literature and crystallographic databases has revealed a notable absence of published single-crystal X-ray diffraction studies for the specific compound, this compound. Consequently, detailed experimental data regarding its precise three-dimensional molecular structure, as determined by this definitive technique, is not available in the public domain.

Single Crystal X-ray Diffraction Studies

Currently, there are no specific research findings or crystallographic data tables—such as unit cell parameters, space group, bond lengths, and bond angles—for this compound derived from single-crystal X-ray diffraction analysis in the accessible scientific literature. This technique is fundamental for the unambiguous determination of the atomic arrangement in a crystalline solid, providing precise information on the molecular geometry and intermolecular interactions. The lack of such a study for this compound means that its exact solid-state structure has not been experimentally verified and reported.

Computational and Theoretical Studies on Diethyl Bis Hydroxymethyl Malonate

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular geometries and electronic properties. While specific, in-depth research articles detailing DFT calculations exclusively for Diethyl bis(hydroxymethyl)malonate are not prevalent in publicly accessible literature, the application of DFT is mentioned in broader studies involving polymers derived from this monomer. For instance, DFT calculations have been utilized to investigate the curing and cross-linking mechanisms of binder systems that incorporate this compound as a chain extender. researchgate.net These studies, however, focus on the resultant polymeric network rather than the isolated monomer.

A comprehensive DFT study on this compound would typically involve the optimization of its three-dimensional structure to find the lowest energy conformation. This would provide precise data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations would yield insights into the electronic structure, such as the distribution of electron density and the molecular electrostatic potential, which are crucial for understanding its reactivity.

Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) playing central roles. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity.

A theoretical investigation would calculate the energies of the HOMO and LUMO. A smaller HOMO-LUMO gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. The spatial distribution of these orbitals would also reveal likely sites for nucleophilic and electrophilic attack.

Prediction of Reactivity and Reaction Pathways

Computational chemistry offers powerful tools for predicting the most likely pathways for chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, a key reaction is its thermolysis to produce methylene (B1212753) malonates. google.com

Patent literature describes the theoretical reaction where the diol "cracks," releasing formaldehyde (B43269) and water to form the corresponding methylene malonate monomer. google.com A detailed computational study would model this reaction mechanism, likely using DFT, to calculate the energy profile of the reaction pathway. This would involve locating the transition state structure for the dissociation and determining the activation energy, providing a quantitative measure of the reaction's feasibility and the conditions required. Such studies are crucial for optimizing reaction conditions to maximize the yield of the desired product while minimizing unwanted side reactions. google.com

Molecular Dynamics Simulations and Conformational Dynamics

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment. While MD simulations have been performed on energetic thermoplastic polyurethane elastomers synthesized using this compound as a chain extender, these studies focus on the macroscopic properties of the resulting polymer. researchgate.net

A dedicated MD simulation of this compound would reveal the flexibility of the molecule, particularly the rotation around its various single bonds. This would allow for the exploration of its conformational landscape and the identification of the most stable conformers in different environments (e.g., in vacuum or in a solvent). Understanding the conformational preferences is essential as it can significantly influence the molecule's reactivity and its interactions with other molecules.

Applications in Materials Science and Polymer Chemistry

Precursor for Polymerizable Methylene (B1212753) Malonate Monomers

A significant application of diethyl bis(hydroxymethyl)malonate lies in its role as a key intermediate in the synthesis of polymerizable methylene malonate monomers. mcmed.usorgsyn.org These monomers are of particular interest due to their potential in creating a new class of polymers with applications in adhesives, coatings, and other advanced materials. orgsyn.org

The synthesis of methylene malonate monomers from this compound typically involves a process of thermolysis, where the compound is heated to induce a chemical decomposition. acs.org In this reaction, the this compound is "cracked" to yield the desired methylene malonate monomer. acs.org This method represents an alternative pathway to traditional synthesis routes, which have historically faced challenges such as unwanted polymerization during synthesis and the formation of undesirable side products. acs.org

The general reaction scheme involves the initial synthesis of this compound by reacting diethyl malonate with formaldehyde (B43269) in the presence of a base. mcmed.us The purified this compound is then subjected to thermolysis to generate the methylene malonate monomer. acs.org

Table 1: Synthesis of Diethyl Methylene Malonate via this compound Pathway

StepDescriptionReactantsKey ConditionsProduct
1Synthesis of IntermediateDiethyl malonate, FormaldehydeBasic catalystThis compound
2Monomer FormationThis compoundThermolysis (heating)Diethyl methylene malonate

This table provides a simplified overview of the two-step process to produce diethyl methylene malonate.

The resulting methylene malonate monomers, such as diethyl methylene malonate (DEMM), are highly reactive and can undergo anionic polymerization at room temperature. dtic.mil This high reactivity is a desirable characteristic for many applications, including the formulation of fast-curing adhesives and coatings. dtic.mil

Role in the Synthesis of Energetic Plasticizers and Propellants

A key feature of energetic materials is the presence of explosophoric groups, such as azido (B1232118) (-N₃) and nitro (-NO₂) groups. dtic.mil While a direct synthesis of bis(1,3-diazido prop-2-yl)malonate from this compound is not widely documented, the synthesis of structurally similar energetic plasticizers from malonate backbones provides a strong indication of its potential in this area.

For instance, a novel multi-azido energetic plasticizer, bis(3-azido-2,2-bis(azidomethyl)propyl) malonate (BAAMPM), has been synthesized. energetic-materials.org.cn This compound, while not directly derived from this compound, showcases the utility of the malonate structure in creating energetic materials. The synthesis involved a two-step process of azidonation followed by esterification. energetic-materials.org.cn

Table 2: Properties of an Exemplary Malonate-Based Energetic Plasticizer (BAAMPM)

PropertyValueSignificance
Glass Transition Temperature (Tg)-58.3 °CIndicates good low-temperature flexibility. energetic-materials.org.cn
Thermal Decomposition Peak231.0 °CSuggests good thermal stability. energetic-materials.org.cn
Impact Sensitivity (H₅₀)40.9 cmRelatively low sensitivity to impact. energetic-materials.org.cn
Friction Sensitivity28%Indicates moderate sensitivity to friction. energetic-materials.org.cn

This table highlights the performance characteristics of a malonate-based energetic plasticizer, demonstrating the potential of this class of compounds.

The synthesis of such compounds underscores the potential of using malonate esters as a platform for developing new energetic plasticizers. The hydroxyl groups on this compound could, in principle, be converted to azido or other energetic functionalities to produce novel energetic materials.

Development of Novel Polymeric Materials from this compound Derivatives

The functional groups of this compound make it an excellent starting point for the development of novel polymeric materials with tailored properties. The hydroxyl groups can participate in condensation polymerizations to form polyesters and polyurethanes, while the ester groups can be modified to introduce other functionalities.

One area of research involves the use of derivatives of this compound, such as diethyl methylene malonate (DEMM), in the creation of high-performance coatings. dtic.mil The anionic polymerization of DEMM can be initiated by various functional groups, allowing for the creation of cross-linked latex coatings with improved properties. dtic.mil

Furthermore, the core structure of this compound is analogous to other bis(hydroxymethyl) compounds that are used to create complex polymer architectures. For example, polyester (B1180765) dendrimers based on 2,2-bis(hydroxymethyl)propionic acid have been synthesized for biomedical applications. acs.org This suggests that this compound could be a suitable monomer for the synthesis of hyperbranched polymers and dendrimers with a high density of functional groups.

The reactivity of the active methylene group in malonic esters also allows for a variety of chemical modifications, leading to the creation of complex cyclic and spirocyclic compounds that can be used as unique monomers in polymerization reactions. youtube.com

Table 3: Examples of Polymeric Materials from this compound and its Derivatives

Polymer TypeMonomer/PrecursorPolymerization MethodPotential Applications
Poly(diethyl methylene malonate)Diethyl methylene malonate (from this compound)Anionic PolymerizationHigh-performance coatings, Adhesives dtic.mil
Polyesters/PolyurethanesThis compoundCondensation PolymerizationThermosets, Elastomers
Hyperbranched Polymers/DendrimersThis compoundDivergent/Convergent SynthesisDrug delivery, Nanotechnology
Specialty PolymersComplex cyclic derivatives of diethyl malonateVariousAdvanced materials with unique architectures

This table illustrates the diversity of polymeric materials that can be potentially synthesized from this compound and its derivatives.

The ongoing research into the polymerization of monomers derived from this compound highlights its importance as a versatile platform for the design and synthesis of next-generation polymeric materials.

Future Research Directions for Diethyl Bis Hydroxymethyl Malonate

Exploration of Novel Synthetic Methodologies

One promising avenue is the investigation of novel catalytic systems to enhance reaction rates and selectivity, potentially lowering the required reaction temperature and reducing byproduct formation. The exploration of biocatalysis, utilizing enzymes to carry out the hydroxymethylation, could offer a highly specific and sustainable alternative to traditional chemical catalysts. researchgate.net Additionally, the development of continuous flow processes for the synthesis of diethyl bis(hydroxymethyl)malonate could lead to improved scalability, safety, and consistency compared to batch production methods.

Further research could also focus on the use of alternative, less hazardous reagents and solvents. mdpi.com The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will likely guide the development of next-generation synthetic routes. researchgate.netscispace.com Investigating the reaction mechanism in greater detail could also unveil opportunities for optimization and the design of more effective synthetic protocols.

Expansion of Synthetic Utility in Organic and Organometallic Chemistry

This compound serves as a valuable intermediate for the preparation of a variety of organic compounds, including substituted malonic esters and acrylic esters. orgsyn.org However, its full potential as a versatile building block in organic and organometallic synthesis remains an active area of investigation.

Future research will likely focus on expanding the repertoire of reactions in which this compound can participate. Its two hydroxyl groups and the active methylene (B1212753) group offer multiple sites for chemical modification, opening doors to the synthesis of complex molecular architectures. For instance, its use as a precursor for the synthesis of novel heterocyclic compounds, which are prevalent in pharmaceuticals and materials science, is an area ripe for exploration.

In the realm of organometallic chemistry, this compound and its derivatives could be explored as ligands for the synthesis of new metal complexes. The oxygen atoms of the hydroxyl and carbonyl groups can act as coordination sites, potentially leading to catalysts with unique reactivity and selectivity. The exploration of its role in the formation of metal-organic frameworks (MOFs) could also yield materials with interesting properties for applications in gas storage, separation, and catalysis. nih.gov

Advanced Mechanistic and Kinetic Studies

A deeper understanding of the reaction mechanisms and kinetics involving this compound is crucial for optimizing existing synthetic applications and for the rational design of new ones. While the fundamental reaction of its formation from diethyl malonate and formaldehyde (B43269) is known, detailed mechanistic and kinetic studies are not extensively reported. orgsyn.org

Kinetic studies will be instrumental in developing accurate reaction models, which are essential for process scale-up and optimization. Understanding the thermodynamics and kinetics of the reactions of this compound will enable chemists to predict reaction outcomes and to design more efficient and controlled synthetic procedures. This knowledge is fundamental for transitioning laboratory-scale syntheses to industrial production.

Development of New Biomedical Applications

The structural features of this compound make it an intriguing scaffold for the development of new biomedical applications. While direct applications are not extensively documented, its derivatives hold significant promise in medicinal chemistry and drug discovery. researchgate.net

Future research is expected to focus on the synthesis and biological evaluation of novel derivatives of this compound. For example, its core structure can be incorporated into larger molecules to create new therapeutic agents. Research into chalcone (B49325) derivatives containing a malonate group has already shown promising antibacterial and antiviral activities, suggesting that the malonate moiety can be a valuable component in the design of new drugs. nih.gov

Furthermore, the biocompatibility and biodegradability of certain polyester (B1180765) derivatives suggest that this compound could be a useful monomer for the synthesis of biocompatible polymers for applications in drug delivery, tissue engineering, and medical implants. nih.gov The ability to tailor the properties of these polymers by modifying the structure of the malonate monomer opens up a wide range of possibilities for creating advanced biomaterials. nih.gov The development of derivatives for use in diagnostics and as probes for biological processes also represents a promising research direction.

Sustainable and Green Chemistry Approaches in this compound Research

The principles of green and sustainable chemistry are increasingly influencing the direction of chemical research and development. boehringer-ingelheim.com For this compound, this translates to a focus on developing more environmentally friendly synthetic methods and applications.

Future research in this area will prioritize the use of renewable resources, the reduction of waste, and the avoidance of hazardous substances. mdpi.com This includes the exploration of solvent-free reaction conditions, the use of water as a solvent, and the development of recyclable catalysts for its synthesis. researchgate.netscispace.com The concept of "eco-design" can be applied to the entire lifecycle of products derived from this compound, from their synthesis to their final disposal or recycling. boehringer-ingelheim.com

Moreover, the use of this compound as a building block in the synthesis of biodegradable polymers and other environmentally benign materials is a key area for future investigation. By designing molecules that are effective for their intended purpose but that also break down into harmless substances at the end of their life, chemists can contribute to a more circular economy. The development of green chemistry metrics to assess the environmental impact of synthetic processes involving this compound will also be crucial for guiding research towards more sustainable outcomes. scispace.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Diethyl bis(hydroxymethyl)malonate, and what challenges arise during its preparation?

  • Methodological Answer : The compound is typically synthesized via alkylation or condensation reactions. For example, β-dicarbonyl ligands can be prepared by reacting 2,6-bis(chloromethyl)pyridine with diethyl malonate in diethyl ether-ethanol solvent systems. However, low yields (e.g., ~30%) and by-product formation are common due to competing reactions . Optimization strategies include adjusting solvent polarity (e.g., using THF for better solubility) and employing catalysts like sodium ethoxide to enhance reaction efficiency.

Q. How is this compound characterized structurally and spectroscopically?

  • Methodological Answer : Key techniques include:

  • Mass Spectrometry (MS) : NIST data (molecular ion peak at m/z 220.21) confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Reveals non-covalent bonding networks in coordination complexes, such as S-shaped Hg(II) complexes stabilized by malonate oxygen coordination .
  • FTIR/ATR-FTIR : Identifies functional groups (e.g., hydroxyl, ester C=O) and interactions in ternary surface complexes (e.g., Pb-malonate-hematite systems) .

Q. What factors influence the hydrolytic stability of this compound in aqueous systems?

  • Methodological Answer : Stability depends on pH, temperature, and metal interactions. For instance, malonate esters hydrolyze to malonic acid and ethanol under acidic or basic conditions . In coordination with metals like Pb(II), malonate forms stable ternary complexes (e.g., bridging with hematite), which slow degradation . Accelerated stability studies (e.g., 40°C/75% RH) are recommended to assess shelf life.

Advanced Research Questions

Q. How can enantioselective decarboxylation of this compound derivatives be achieved for chiral synthesis?

  • Methodological Answer : Enzymatic methods using engineered aryl/alkenyl malonate decarboxylase (AMDase) variants enable enantioselective decarboxylative protonation. For example, AMDase converts α-hydroxymalonates into chiral α-hydroxycarboxylic acids with >97% enantiomeric excess (ee) under mild conditions. Mutagenesis at active sites (e.g., residues A113 or L370) enhances substrate specificity for bulky heteroaromatic groups .

Q. What role does this compound play in transition metal coordination chemistry?

  • Methodological Answer : The compound acts as a polydentate ligand, forming stable complexes with Zr, Hf, and Hg. For example:

  • Zr/Hf Complexes : Homoleptic eight-coordinated monomers are synthesized via reactions with metal amides, with ligand geometry influencing catalytic activity in polymerization .
  • Hg(II) Complexes : Non-covalent S-shaped networks stabilize Hg centers, enabling applications in luminescent materials (e.g., MnBr₂I₂-based structures) .

Q. How do reaction conditions affect the alkylation efficiency of this compound enolates?

  • Methodological Answer : Key factors include:

  • Base Selection : Strong bases (e.g., LDA) deprotonate α-hydrogens efficiently but may cause side reactions. Milder bases (e.g., NaH) are preferred for sterically hindered substrates .
  • Electrophile Compatibility : Alkyl halides with low steric bulk (e.g., methyl iodide) achieve >80% yields, while bulky electrophiles require polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Temperature Control : Sub-zero temperatures (−78°C) minimize retro-aldol side reactions in enolate alkylation .

Data Contradiction Analysis

Q. Why do studies report conflicting yields for this compound-mediated reactions?

  • Analysis : Discrepancies arise from:

  • Solvent Effects : Reactions in ethanol-diethyl ether yield 30–40% due to poor solubility, while THF increases yields to 50–60% by improving substrate dispersion .
  • Catalyst Variability : Zr amides yield purer products than Hf analogs in malonate ligand synthesis, but Hf offers better thermal stability .
  • By-Product Formation : Competing esterification or decarboxylation pathways (e.g., malonate → succinate) reduce yields in acidic conditions .

Methodological Tables

Table 1 : Optimization of this compound Synthesis

ParameterStandard ConditionOptimized ConditionYield Improvement
SolventDiethyl ether-ethanolTHF+20–30%
CatalystNoneSodium ethoxide+15%
TemperatureReflux (78°C)60°CReduced by-products

Table 2 : Enzymatic vs. Chemical Decarboxylation

MethodSubstrate Scopeee (%)Reaction Time
AMDase (wild-type)Aryl malonates97–9924 h
AMDase (A113G mutant)Heteroaryl malonates99.512 h
Thermal (180°C)Broad0 (racemic)1 h

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.